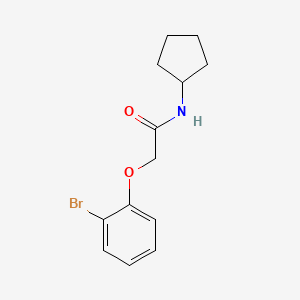![molecular formula C15H26N2O3 B5619785 {3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol](/img/structure/B5619785.png)
{3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methanol is a fundamental chemical used across various scientific and industrial applications, including fuel cells, organic synthesis, and as a solvent. Its properties and reactions form the basis of understanding for more complex organic compounds.
Synthesis Analysis
Research into methanol synthesis, particularly in the context of fuel applications like direct methanol fuel cells (DMFCs), focuses on improving the efficiency of methanol oxidation reactions and catalyst development. Studies have explored various catalysts, including copper-based catalysts for their high activity and selectivity towards CO2 over CO, highlighting the ongoing innovation in methanol synthesis technology (Wang et al., 2023).
Molecular Structure Analysis
The molecular structure of methanol and its derivatives, including morpholines, plays a crucial role in their reactivity and applications. Morpholines, for example, are synthesized from vicinal amino alcohols and are utilized in medicinal and organic chemistry due to their unique structural properties (Palchikov, 2013).
Chemical Reactions and Properties
Methanol's reactivity, particularly in oxidation reactions, is central to its use in fuel cells and other energy applications. The complex six-electron methanol oxidation reaction (MOR) is a subject of intense study, focusing on electrocatalytic mechanisms and the design of effective catalysts. Emerging catalysts include alloys, core–shell structures, heterostructures, and single-atom catalysts, underscoring the advancements in understanding methanol's chemical reactions and properties (Wang et al., 2023).
Mechanism of Action
properties
IUPAC Name |
2-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-2-4-15(13-18)5-3-6-16(12-15)11-14(19)17-7-9-20-10-8-17/h2,18H,1,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYZYOSGUZEWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC(=O)N2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

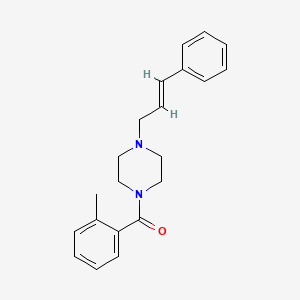
![5-{[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5619709.png)
![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)

![8-[2-(1H-imidazol-2-yl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5619726.png)
![2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619728.png)
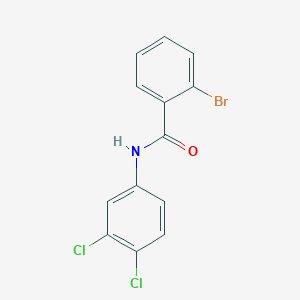
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619751.png)
![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)
![[3-allyl-1-(3-isoxazolylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5619766.png)
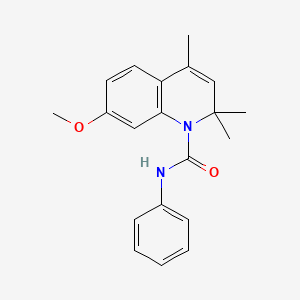
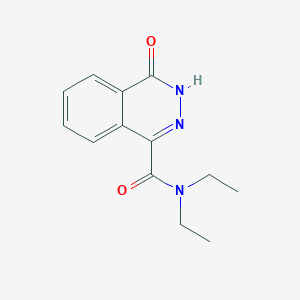
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5619795.png)
